
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is a compound that features an imidazole ring, a cyclopropane ring, and an amine group Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, imidazole-containing compounds have been shown to inhibit certain enzymes involved in disease processes, making them potential candidates for drug development .
Comparación Con Compuestos Similares
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole ring but differ in their additional functional groups and overall structure, leading to unique properties and applications. This compound is unique due to the presence of the cyclopropane ring and amine group, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
N-[1-(1-propan-2-ylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H19N3/c1-8(2)14-7-6-12-11(14)9(3)13-10-4-5-10/h6-10,13H,4-5H2,1-3H3 |
Clave InChI |
FSOSZUKIIAYPKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CN=C1C(C)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


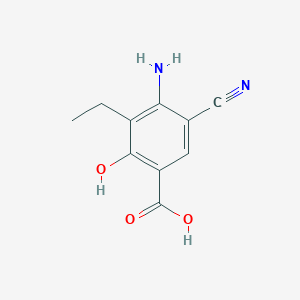
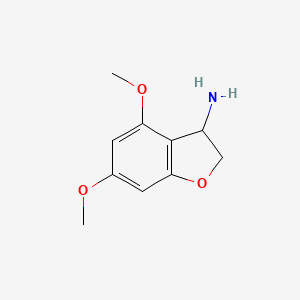
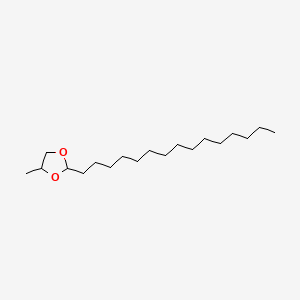
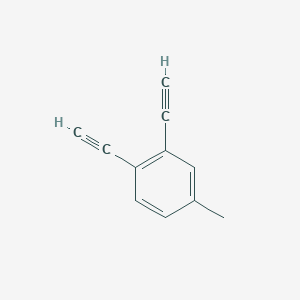
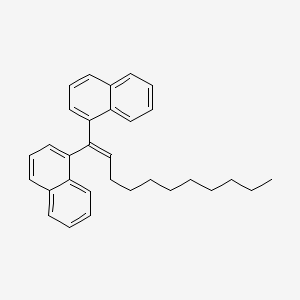
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
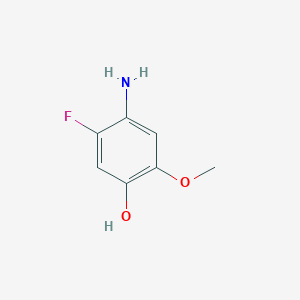
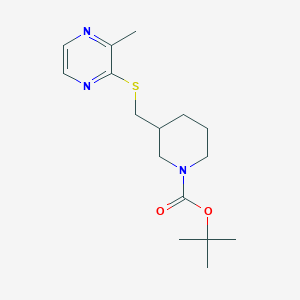
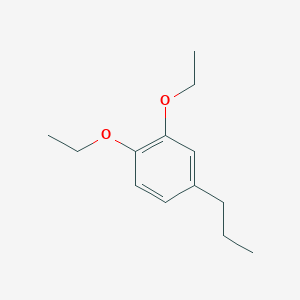

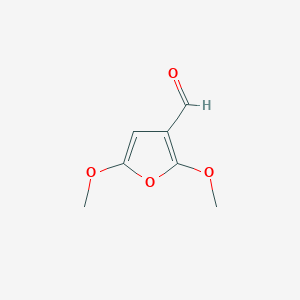
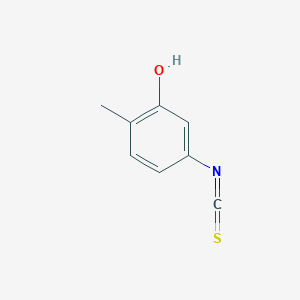
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

